3-(1H-Indol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .
Molecular Structure Analysis
The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+
. Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .Scientific Research Applications
Small Molecule Inhibitors
Indole derivatives like “3-(1H-Indol-5-yl)acrylic acid” have been used to design small molecule inhibitors. These compounds are significant in the development of new therapeutic agents that can modulate biological pathways by inhibiting specific enzymes or receptors .
Antitubercular Agents
Research has shown that certain indole derivatives exhibit antitubercular activity. This suggests that “3-(1H-Indol-5-yl)acrylic acid” could potentially be used in the synthesis of new compounds to combat tuberculosis .
Cancer Treatment
Indole derivatives are increasingly being recognized for their potential in treating cancer cells. They may play a role in the development of new anticancer drugs due to their ability to interfere with cell proliferation and survival .
Microbial Treatment
These compounds have also been identified as having antimicrobial properties, which could make them useful in the treatment of various microbial infections .
Treatment of Disorders
The diverse biological activities of indole derivatives also extend to the treatment of different types of disorders in the human body, indicating a broad therapeutic potential .
α-Glucosidase Inhibitors
“3-(1H-Indol-5-yl)acrylic acid” related compounds have been explored as α-glucosidase inhibitors, which are important in managing conditions like diabetes by controlling blood sugar levels .
Plant Hormone Derivatives
Indole derivatives are known to be related to plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development. This suggests potential agricultural applications for “3-(1H-Indol-5-yl)acrylic acid” in enhancing plant health and yield .
Future Directions
Indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, have shown potential in various areas of research. For instance, indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . Additionally, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest that indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, may have promising future applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their inhibitory or modulatory activity on their targets .
Action Environment
It’s worth noting that the thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUSMDFTBTTGY-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.